

# BMS-813160: A Comparative Analysis of CCR2 and CCR5 Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of **BMS-813160** for the C-C chemokine receptor 2 (CCR2) versus the C-C chemokine receptor 5 (CCR5). **BMS-813160** is a potent dual antagonist of both CCR2 and CCR5, which are key mediators of inflammatory cell migration and have been implicated in a variety of inflammatory diseases and cancer.[1][2][3][4] [5] This document summarizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the relevant biological pathways.

# **Quantitative Selectivity Profile**

The inhibitory activity of **BMS-813160** against CCR2 and CCR5 has been evaluated using various in vitro assays, including radioligand binding, chemotaxis, and cell surface marker upregulation. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, demonstrating the potent and dual nature of this antagonist.



Assay Type	Target	Ligand/Stimul us	Cell Type	IC50 (nM)
Binding Assay	CCR2	125I-CCL2	Human Peripheral Blood Mononuclear Cells (PBMCs)	6.2[1]
Binding Assay	CCR5	125I-MIP-1β	Human Peripheral T Cells	3.6[1]
Chemotaxis Assay	CCR2	CCL2	Human THP-1 Cells	0.8[1]
Chemotaxis Assay	CCR5	МІР-1β	Human Peripheral T Cells	1.1[1]
CD11b Upregulation	CCR2	CCL2	Human Whole Blood	4.8[1]
CD11b Upregulation	CCR5	МІР-1β	Human Whole Blood	5.7[1]

**BMS-813160** exhibits high selectivity for CCR2 and CCR5 over other chemokine receptors. For instance, the IC50 values for CCR1, CCR4, and CXCR2 are all greater than 25  $\mu$ M, indicating a selectivity of over 4000-fold for CCR2 and over 6900-fold for CCR5 compared to these other receptors.[1]

# **Experimental Methodologies**

The following sections detail the protocols for the key experiments used to determine the selectivity of **BMS-813160**.

## **Radioligand Binding Assays**

Objective: To determine the binding affinity of **BMS-813160** to CCR2 and CCR5 by measuring its ability to displace a radiolabeled ligand.



#### Protocol:

- Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are used for the CCR2 binding assay, and human peripheral T cells are used for the CCR5 binding assay.[6]
   Cell membranes are prepared from these cells through homogenization and centrifugation.
- Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand (125I-CCL2 for CCR2 or 125I-MIP-1β for CCR5), and varying concentrations of BMS-813160.[1][6]
- Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: The contents of the wells are transferred to a filter plate and washed with ice-cold buffer to separate the bound from the free radioligand.
- Detection: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The concentration of **BMS-813160** that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

## **Chemotaxis Assays**

Objective: To assess the functional ability of **BMS-813160** to block the migration of cells towards a chemoattractant.

#### Protocol:

- Cell Preparation: Human monocytic THP-1 cells are used for the CCR2 chemotaxis assay, and human peripheral T cells are used for the CCR5 assay.[6] The cells are suspended in assay buffer.
- Assay Setup: A transwell plate with a porous membrane is used. The lower chamber contains the chemoattractant (CCL2 for CCR2 or MIP-1β for CCR5). The cell suspension, pre-incubated with varying concentrations of BMS-813160, is added to the upper chamber.
- Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 1.5 to 3 hours to allow for cell migration.



- Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
- Data Analysis: The IC50 value, representing the concentration of **BMS-813160** that inhibits 50% of the cell migration, is determined.

## **CD11b Upregulation Assay**

Objective: To measure the effect of **BMS-813160** on the activation of monocytes in whole blood, as indicated by the upregulation of the cell surface marker CD11b.

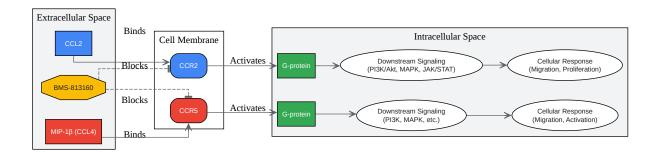
#### Protocol:

- Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant.
- Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of BMS-813160.
- Stimulation: The blood is then stimulated with a specific chemokine (CCL2 for CCR2-mediated activation or MIP-1β for CCR5-mediated activation) to induce the upregulation of CD11b on monocytes.
- Staining: The blood is stained with fluorescently labeled antibodies against CD14 (to identify monocytes) and CD11b.
- Flow Cytometry: The expression of CD11b on the surface of CD14-positive monocytes is analyzed using a flow cytometer.
- Data Analysis: The IC50 value is calculated as the concentration of BMS-813160 that causes a 50% reduction in the chemokine-induced upregulation of CD11b.

# Signaling Pathways and Experimental Workflow

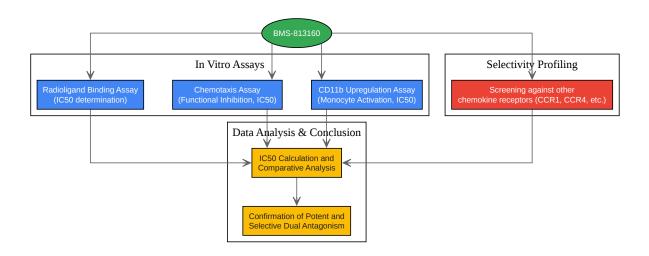
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.





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Caption: CCR2 and CCR5 Signaling Pathways and the inhibitory action of BMS-813160.



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Caption: Experimental workflow for characterizing the selectivity of BMS-813160.

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